molecular formula C22H18FN3O3 B2890912 1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-94-0

1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2890912
CAS RN: 902965-94-0
M. Wt: 391.402
InChI Key: SVJHWRNCWIGOOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Molecular Structure and Crystallography

Research on structurally similar pyrido[2,3-d]pyrimidine derivatives has revealed their molecular structures and crystallography. These studies show how molecules of these compounds are linked through hydrogen bonds and pi-pi stacking interactions to form specific crystal structures. For example, a study conducted by Trilleras et al. (2009) discussed the crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, emphasizing their similar molecular structures but different crystal arrangements due to varied interactions such as C-H...O hydrogen bonds and pi-pi stacking interactions (Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, & C. Glidewell, 2009).

Synthesis and Chemical Properties

Several studies focus on the synthesis of pyrido[2,3-d]pyrimidine derivatives and their chemical properties. For instance, Gazivoda Kraljević et al. (2011) explored the synthesis of novel N-methoxymethylated (MOM) pyrimidine and pyrimidine-2,4-diones nucleoside mimetics, revealing their potential for creating tracer molecules for positron emission tomography (PET) imaging, a key application in medical diagnostics (Gazivoda Kraljević et al., 2011).

Applications in Fluorescence and Imaging

The research by Castillo et al. (2018) on 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for synthesizing functional fluorophores illustrates the potential applications of pyrido[2,3-d]pyrimidine derivatives in developing fluorescent probes. These probes could be used for detecting biologically or environmentally relevant species, highlighting the importance of these compounds in analytical and diagnostic applications (Castillo, Alexis Tigreros, & J. Portilla, 2018).

Biological Activity and Potential Applications

Research on the biological activity of pyrido[2,3-d]pyrimidine derivatives is emerging. For example, the study on urease inhibition by pyrido[1,2-a]pyrimidine-2,4(3H)-diones by Rauf et al. (2010) presents these compounds as potential inhibitors of urease activity, which could have implications for medical treatments and agricultural applications (Rauf et al., 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-18-9-7-15(8-10-18)13-26-21(27)19-6-3-11-24-20(19)25(22(26)28)14-16-4-2-5-17(23)12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJHWRNCWIGOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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